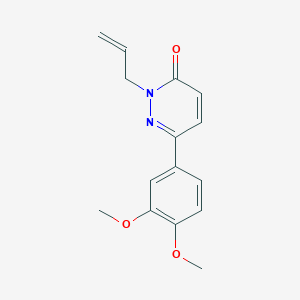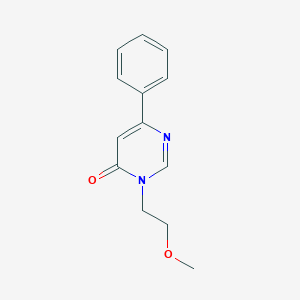![molecular formula C17H21N3O2 B6581861 2-(4-ethoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide CAS No. 1210806-04-4](/img/structure/B6581861.png)
2-(4-ethoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide (or 2-MEP-CPP) is an acetamide derivative of a cyclopenta[c]pyrazol-3-yl group, which has been the subject of various scientific studies due to its potential applications in a variety of fields. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
2-MEP-CPP has been studied for its potential applications in a variety of scientific fields, such as drug delivery, molecular imaging, and cancer therapy. In drug delivery, 2-MEP-CPP has been studied for its ability to increase the bioavailability of drugs, as well as its potential to reduce the toxicity of drugs. In molecular imaging, 2-MEP-CPP has been studied for its ability to target specific organs and tissues, allowing for more precise imaging. In cancer therapy, 2-MEP-CPP has been studied for its ability to target and destroy cancer cells, while leaving healthy cells unharmed.
Mécanisme D'action
2-MEP-CPP has been studied for its mechanism of action, which is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. Inhibition of COX-2 leads to reduced inflammation, which is thought to be beneficial in the treatment of a variety of diseases.
Biochemical and Physiological Effects
2-MEP-CPP has been studied for its biochemical and physiological effects, which include reduced inflammation, increased bioavailability of drugs, and improved targeting of organs and tissues. In addition, 2-MEP-CPP has been studied for its ability to reduce the toxicity of drugs, as well as its potential to reduce the side effects of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-MEP-CPP has a number of advantages and limitations for lab experiments. The main advantage of 2-MEP-CPP is its ability to target specific organs and tissues, allowing for more precise imaging. Additionally, 2-MEP-CPP has been studied for its ability to increase the bioavailability of drugs, as well as its potential to reduce the toxicity of drugs. However, 2-MEP-CPP also has a number of limitations, such as its relatively high cost and its potential to cause side effects in some individuals.
Orientations Futures
2-MEP-CPP has a number of potential future directions, including further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery, molecular imaging, and cancer therapy. Additionally, further studies could be conducted on the advantages and limitations of 2-MEP-CPP for lab experiments, as well as its potential uses in other fields, such as neurology and cardiovascular disease. Finally, further studies could be conducted on the potential side effects of 2-MEP-CPP, as well as its potential interactions with other drugs.
Méthodes De Synthèse
2-MEP-CPP can be synthesized through a variety of methods, such as the reaction of 4-ethoxyphenylmagnesium bromide and 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl acetamide, or the reaction of 4-ethoxyphenylmagnesium bromide and 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl chloride. The reaction of 4-ethoxyphenylmagnesium bromide and 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl acetamide is the most efficient and commonly used method for synthesizing 2-MEP-CPP.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-22-13-9-7-12(8-10-13)11-16(21)18-17-14-5-4-6-15(14)19-20(17)2/h7-10H,3-6,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQAHBVSVHBUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C3CCCC3=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine](/img/structure/B6581788.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B6581793.png)

![2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6581805.png)
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6581813.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581822.png)
![1-methyl-2-oxo-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6581823.png)
![N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6581830.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581837.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6581854.png)
![2,5-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]furan-3-carboxamide](/img/structure/B6581869.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6581880.png)
![1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581897.png)